molecular formula C21H18N6O B11609928 3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11609928
M. Wt: 370.4 g/mol
InChI Key: YRPOZKUAJUUEOR-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Cyclization to form the triazole ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-methoxybenzyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-14-3-7-16(8-4-14)27-20-18(12-23-27)21-25-24-19(26(21)13-22-20)11-15-5-9-17(28-2)10-6-15/h3-10,12-13H,11H2,1-2H3

InChI Key

YRPOZKUAJUUEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=C(C=C5)OC

Origin of Product

United States

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